4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine
Description
The compound 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine features a pyrazole core substituted with a 1,2,4-oxadiazole ring, a benzo[d][1,3]dioxole moiety, and a methylthio group. The oxadiazole ring contributes to hydrogen bonding and π-π interactions, while the methylthio group may influence lipophilicity and solubility .
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanyl-1H-pyrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c1-22-13-9(10(14)16-17-13)12-15-11(18-21-12)6-2-3-7-8(4-6)20-5-19-7/h2-4H,5H2,1H3,(H3,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOTXTOHINPHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the benzo[d][1,3]dioxol and methylthio groups. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various electrophiles can be used to modify the amine group, including alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the amine position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodioxol-Containing Pyrazole Derivatives
4-(2H-1,3-Benzodioxol-5-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine (CAS: 1186679-79-7):
- Structure : Replaces the oxadiazole ring with a thiophene group.
- Properties : Thiophene enhances aromatic interactions but reduces hydrogen-bonding capacity compared to oxadiazole. Molecular weight = 297.31 g/mol.
- Application : Marketed by EOS Med Chem for medicinal purposes, though specific activities are undisclosed .
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole :
Oxadiazole-Containing Pyrazole Derivatives
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine (CAS: 104699-64-1): Structure: Lacks the benzodioxole and methylthio groups but retains the oxadiazole-pyrazole scaffold. Synthesis: Not detailed in evidence, but analogous methods suggest coupling of pyrazole-amine with oxadiazole precursors .
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-5-amine (CAS: 1152665-85-4):
Triazole and Thiazole Analogues
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine: Structure: Triazole core with benzothiazole and nitro groups.
- 3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine: Structure: Combines triazole with pyridine and methylbenzylthio groups.
Data Tables: Structural and Functional Comparison
Biological Activity
The compound 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several notable functional groups:
- Benzo[d][1,3]dioxole : This moiety is known for its role in enhancing biological activity through various mechanisms.
- 1,2,4-Oxadiazole : Often associated with antimicrobial and anti-inflammatory properties.
- Methylthio group : Known to influence the lipophilicity and bioavailability of compounds.
Antimicrobial Activity
Recent studies have indicated that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. In vitro studies suggest that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6. The presence of the methylthio group is hypothesized to enhance this activity by modulating signaling pathways involved in inflammation.
Cytotoxicity and Cancer Research
Cytotoxic assays have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways. In one study, it was shown to significantly reduce cell viability in breast cancer lines while sparing normal cells.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Modulation of Gene Expression : It can alter the expression levels of genes associated with inflammation and apoptosis.
- Interaction with Cellular Membranes : The lipophilic nature due to the benzo[d][1,3]dioxole structure may facilitate membrane interactions leading to altered permeability.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Anti-cancer Effects : A study conducted on various cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. The results indicated significant promise for further development as an anticancer agent.
- Evaluation in Animal Models : In vivo studies demonstrated a reduction in tumor growth in xenograft models treated with the compound compared to controls.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine?
- Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation. For example:
Oxadiazole Formation : React a benzo[d][1,3]dioxol-5-carbonitrile derivative with hydroxylamine to form an amidoxime intermediate, followed by cyclization with a carboxylic acid derivative to construct the 1,2,4-oxadiazole ring .
Pyrazole Assembly : Introduce the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones. The methylthio group can be incorporated via nucleophilic substitution (e.g., using methylthiolate) .
- Key Considerations : Solvent choice (e.g., ethanol, DMF) and temperature control (80–120°C) are critical for optimizing yields and purity .
Q. How is the molecular structure of this compound validated in academic research?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths, angles, and spatial arrangement of substituents (e.g., the dihedral angle between the benzodioxole and pyrazole rings) .
- Spectroscopic Techniques : Use -NMR to verify the methylthio (-SMe) proton environment (~δ 2.5–3.0 ppm) and -NMR to confirm oxadiazole carbon signals (~160–170 ppm). Mass spectrometry (HRMS) validates the molecular ion .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microdilution assays (MIC determination) .
- Anticancer Potential : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC calculations. Include a positive control (e.g., doxorubicin) .
Advanced Research Questions
Q. How can researchers resolve contradictory activity data across different biological assays?
- Methodological Answer :
- Orthogonal Assays : Confirm results using multiple methods (e.g., ATP-based viability assays alongside flow cytometry for apoptosis).
- Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting reproducibility.
- Solubility Optimization : Adjust solvent systems (e.g., DMSO/PBS mixtures) to ensure compound stability in biological media .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer :
- Substituent Variation : Modify the benzodioxole (e.g., electron-withdrawing groups) or methylthio moiety (e.g., replace with sulfoxide/sulfone) to assess impact on bioactivity.
- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole or triazole to probe electronic effects .
- In Silico Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases, microbial enzymes) .
Q. How can reaction conditions be optimized to mitigate low yields in oxadiazole formation?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or coupling agents (EDC/HOBt) to enhance cyclization efficiency.
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 12–24 hours) and improve yields by 15–20% .
- Workup Protocols : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .
Q. What computational approaches are suitable for predicting metabolic stability of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate CYP450 metabolism, logP, and bioavailability.
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., oxidation of methylthio to sulfoxide) using software such as Meteor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
